7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
CAS No.: 1116136-57-2
Cat. No.: VC3269730
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
![7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine - 1116136-57-2](/images/structure/VC3269730.png)
Specification
CAS No. | 1116136-57-2 |
---|---|
Molecular Formula | C8H7N3O3 |
Molecular Weight | 193.16 g/mol |
IUPAC Name | 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H7N3O3/c1-14-6-2-3-9-7-5(11(12)13)4-10-8(6)7/h2-4,10H,1H3 |
Standard InChI Key | ZSQWYBZUKMHXIK-UHFFFAOYSA-N |
SMILES | COC1=C2C(=NC=C1)C(=CN2)[N+](=O)[O-] |
Canonical SMILES | COC1=C2C(=NC=C1)C(=CN2)[N+](=O)[O-] |
Introduction
7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol. It is characterized by its unique structure, which combines a pyrrolo[3,2-b]pyridine core with a methoxy group at the 7-position and a nitro group at the 3-position. This compound is of interest in various chemical and pharmaceutical applications due to its potential biological activities.
Synthesis and Preparation
While specific synthesis methods for 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine are not widely detailed in available literature, the synthesis of related pyrrolopyridine derivatives often involves multi-step processes that include nitration, methylation, and cyclization reactions. For instance, the synthesis of pyrrolopyridine derivatives typically starts with commercially available pyridine derivatives, which undergo various transformations to form the desired heterocyclic structure.
Biological Activities
Although specific biological activities of 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine are not extensively documented, compounds with similar structures have shown potential in pharmaceutical applications. For example, pyrrolopyridine derivatives have been explored as inhibitors of various biological targets, including tubulin, which is crucial for cell division and proliferation. These compounds can exhibit antitumor activities by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Safety and Handling
Handling 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine requires caution due to its potential chemical hazards. General safety precautions include wearing protective clothing and eyewear, ensuring good ventilation, and avoiding skin contact. In case of exposure, immediate washing with water and seeking medical attention if necessary are recommended.
Availability and Related Compounds
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